5,6,7,8-Tetrahydro-6-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one 5,6,7,8-Tetrahydro-6-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 70733-11-8
VCID: VC0458626
InChI: InChI=1S/C17H16N2OS/c1-10-7-8-13-12(9-10)14-16(20)18-15(19-17(14)21-13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,19,20)
SMILES: CC1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4g/mol

5,6,7,8-Tetrahydro-6-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

CAS No.: 70733-11-8

Main Products

VCID: VC0458626

Molecular Formula: C17H16N2OS

Molecular Weight: 296.4g/mol

5,6,7,8-Tetrahydro-6-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one - 70733-11-8

CAS No. 70733-11-8
Product Name 5,6,7,8-Tetrahydro-6-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
Molecular Formula C17H16N2OS
Molecular Weight 296.4g/mol
IUPAC Name 6-methyl-2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H16N2OS/c1-10-7-8-13-12(9-10)14-16(20)18-15(19-17(14)21-13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,19,20)
Standard InChIKey DIBARRHRXMPWSM-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4
Canonical SMILES CC1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4
PubChem Compound 3054027
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator